石杉碱甲

描述

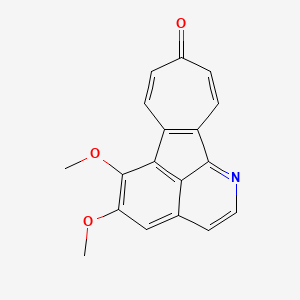

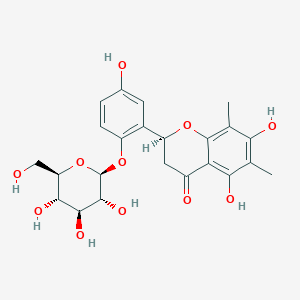

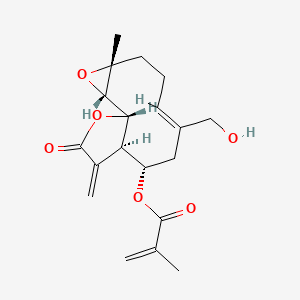

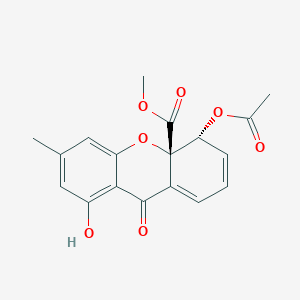

Sekikaic acid is an organic compound belonging to the structural class of chemicals known as depsides. It is primarily found in certain lichens, notably in the genera Ramalina and Cladonia. The compound was first isolated from the lichen Ramalina sekika. In its purified form, sekikaic acid appears as colorless rectangular prisms or rhombic plates. Its molecular formula is C22H26O8, and it has a melting point of 150–151°C .

科学研究应用

Sekikaic acid has several scientific research applications, including:

Chemistry: It is used as a model compound for studying depside chemistry and for synthesizing other complex organic molecules.

Medicine: The compound has shown potential in inhibiting enzymes such as α-glucosidase and α-amylase, indicating its potential use in managing diabetes and related metabolic disorders.

作用机制

Target of Action

Sekikaic acid primarily targets the GACKIX domain of the coactivator CBP/p300 . It also acts as an α-glucosidase and α-amylase inhibitor . These targets play crucial roles in various biological processes, including transcription initiation and carbohydrate metabolism.

Mode of Action

Sekikaic acid interacts with its targets in a unique way. It effectively targets the dynamic binding interfaces of the GACKIX domain of the coactivator CBP/p300 . As an α-glucosidase and α-amylase inhibitor, it interferes with the breakdown of complex carbohydrates into glucose, thus playing a role in managing blood sugar levels .

Biochemical Pathways

The interaction of sekikaic acid with the GACKIX domain affects the transcription initiation process . By inhibiting α-glucosidase and α-amylase, sekikaic acid impacts the carbohydrate metabolism pathway, specifically the breakdown and absorption of carbohydrates in the digestive tract .

Pharmacokinetics

Its ability to significantly reduce ldl, total cholesterol, and total glyceride levels suggests that it is well-absorbed and distributed in the body .

Result of Action

Sekikaic acid’s action results in several molecular and cellular effects. It significantly reduces LDL, total cholesterol, and total glyceride levels . Furthermore, it causes pancreatic beta cell regeneration , which is crucial for insulin production and thus, blood sugar regulation.

生化分析

Biochemical Properties

Sekikaic acid plays a significant role in various biochemical reactions. It has been demonstrated to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . By inhibiting these enzymes, sekikaic acid can reduce the breakdown of complex carbohydrates into glucose, thereby exhibiting hypoglycemic activity . Additionally, sekikaic acid interacts with proteins involved in lipid metabolism, contributing to its lipid-lowering effects . The compound also exhibits antioxidant properties by scavenging free radicals, which helps in protecting cells from oxidative stress .

Cellular Effects

Sekikaic acid influences various cellular processes and functions. It has been shown to have antiviral activity against respiratory syncytial virus, outperforming standard antiviral medications like ribavirin . Sekikaic acid also affects cell signaling pathways by inhibiting the interaction between mixed lineage leukemia 1 (MLL1) and the GACKIX domain of CREB-binding protein (CBP), which plays a role in gene expression regulation . Furthermore, sekikaic acid’s antioxidant properties help in reducing oxidative stress within cells, thereby protecting cellular components from damage .

Molecular Mechanism

The molecular mechanism of sekikaic acid involves several interactions at the molecular level. Sekikaic acid inhibits the enzymes α-glucosidase and α-amylase by binding to their active sites, thereby preventing the breakdown of carbohydrates . It also inhibits the protein-protein interaction between MLL1 and the GACKIX domain of CBP, which is crucial for transcriptional regulation . Additionally, sekikaic acid’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sekikaic acid have been observed to change over time. Sekikaic acid is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that sekikaic acid maintains its biological activities, including enzyme inhibition and antioxidant properties, over extended periods . Degradation of sekikaic acid can occur under extreme conditions, which may affect its efficacy .

Dosage Effects in Animal Models

The effects of sekikaic acid vary with different dosages in animal models. At low doses, sekikaic acid has been shown to modulate host immunity and protect cells from viral infections . At higher doses, sekikaic acid may exhibit toxic effects, including potential damage to liver and kidney tissues . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Sekikaic acid is involved in several metabolic pathways, including the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . The shikimate pathway involves multiple enzymes, such as DAHP synthase and shikimate dehydrogenase, which catalyze the conversion of phosphoenolpyruvate and erythrose-4-phosphate into chorismic acid . Sekikaic acid’s interaction with these enzymes can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Sekikaic acid is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Sekikaic acid’s distribution within tissues is influenced by factors such as its solubility and affinity for specific cellular components . The compound’s localization and accumulation in certain tissues can affect its biological activity and therapeutic potential .

Subcellular Localization

Sekikaic acid’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Sekikaic acid may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within cells can influence its efficacy in modulating cellular functions and biochemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: Sekikaic acid can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the esterification of specific phenolic acids under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the depside structure .

Industrial Production Methods: For industrial-scale production, sekikaic acid is often extracted from lichens. The extraction process involves solvent extraction using ethanol or methanol, followed by purification through crystallization or chromatography techniques. Optimized culture conditions, including nutrient media, temperature, pH, stirrer speed, and oxygen levels, are crucial for maximizing yield .

化学反应分析

Types of Reactions: Sekikaic acid undergoes various chemical reactions, including:

Oxidation: Sekikaic acid can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert sekikaic acid into its corresponding alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Alkylated or acylated products.

相似化合物的比较

- 4’-O-demethylsekikaic acid

- Homosekikaic acid

- Lecanoric acid

- Salazinic acid

- Usnic acid

- Gyrophoric acid

- Lobaric acid

Sekikaic acid’s unique combination of biological activities and chemical properties makes it a valuable compound for various scientific and industrial applications.

属性

IUPAC Name |

2-hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-5-7-12-9-14(28-3)11-15(23)17(12)22(27)30-20-16(29-4)10-13(8-6-2)18(19(20)24)21(25)26/h9-11,23-24H,5-8H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHXGYQLOSNELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

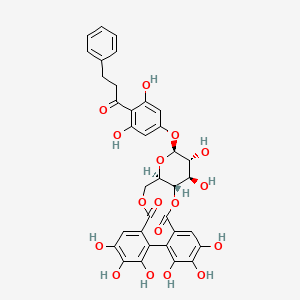

![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)